N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound with potential in scientific research. It’s part of a series of novel derivatives synthesized for their anti-inflammatory properties .
Synthesis Analysis
The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Unfortunately, the exact details of the molecular structure are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition for Carbon Steel : A study by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They demonstrated that these compounds, including similar benzothiazole structures, offer high inhibition efficiencies against steel corrosion.
Synthesis and Biological Activity
- Synthesis of Anti-Inflammatory Drugs : Research by Lynch et al. (2006) focused on synthesizing compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with 3- or 4-(N,N-dimethylamino)benzoic acid, demonstrating their potential as nonsteroidal anti-inflammatory drugs.
- Microwave-Mediated Synthesis of Heterocycles : Darweesh et al. (2016) explored the use of 1-(benzothiazol-2-yl)-3-(N,N-dimethylamino) compounds in the microwave-mediated synthesis of various heterocycles, indicating their versatility in chemical synthesis (Darweesh et al., 2016).
Chemical Synthesis and Reactivity
- Generation of Structurally Diverse Library : Roman (2013) demonstrated the use of a ketonic Mannich base for generating a diverse library of compounds, showcasing the potential of benzothiazole derivatives in complex chemical syntheses (Roman, 2013).
- Synthesis of Benzimidazole-Based Heterocycles : Research on benzimidazole-based heterocycles involving similar compounds has shown their utility in the efficient synthesis of diverse chemical structures (Abdou et al., 2016).
Pharmaceutical Research
- Antimicrobial and Anticancer Evaluation : A study by Abdellatif et al. (2013) synthesized benzimidazole derivatives and evaluated their antimicrobial activity, highlighting the pharmaceutical applications of such compounds.
Anticancer Research
- Anticancer Agents in Mice : Lukka et al. (2012) investigated benzonaphthyridine anti-cancer agents, including derivatives similar to the compound , evaluating their effectiveness against cancer in mice (Lukka et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the presence of the dimethylamino group provides pH responsiveness to the resulting polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been evaluated for anti-inflammatory activity, showing promising results in inhibiting COX-1 and COX-2 enzymes . The presence of a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties has been associated with the highest inhibition values .
Cellular Effects
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJPFYMAHJJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.